molecular formula C28H29N3O2S B2598208 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866847-48-5

4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No. B2598208
CAS RN: 866847-48-5
M. Wt: 471.62
InChI Key: LRJDSGQUJYFISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The 2,4-dimethylphenyl group is a type of aromatic ring, which is often involved in pi stacking interactions in molecular structures .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially form hydrogen bonds with other molecules, and the aromatic rings could participate in pi stacking interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The piperazine ring is known to participate in various reactions, including those involving its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the piperazine ring and the aromatic rings, as well as any functional groups attached to these rings .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety in this compound is widely employed in pharmaceuticals. Notably, it appears in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore its potential as a scaffold for designing novel drugs targeting various diseases, including central nervous system disorders, cardiovascular conditions, and viral infections.

Antiviral Activity

Given the structural features of this compound, it’s worth investigating its antiviral properties. Researchers could explore its potential against specific viruses, such as HIV, influenza, or herpesviruses. The presence of the tosylquinoline group may enhance antiviral activity, making it an interesting candidate for drug development .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a piperazine ring work by interacting with receptors in the body .

Future Directions

Future research could potentially explore the synthesis of this compound, its physical and chemical properties, and its potential uses. Given the prevalence of piperazine rings in pharmaceutical drugs, this compound could potentially have medicinal applications .

properties

IUPAC Name

4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-20-8-11-23(12-9-20)34(32,33)27-19-29-25-7-5-4-6-24(25)28(27)31-16-14-30(15-17-31)26-13-10-21(2)18-22(26)3/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJDSGQUJYFISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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